molecular formula C15H12N2 B13981318 2-Methyl-4-phenylquinazoline CAS No. 61453-53-0

2-Methyl-4-phenylquinazoline

Cat. No.: B13981318
CAS No.: 61453-53-0
M. Wt: 220.27 g/mol
InChI Key: HTGDGYIDLFBJOP-UHFFFAOYSA-N
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Description

2-Methyl-4-phenylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-phenylquinazoline typically involves the reaction of 2-aminobenzophenone with acetic anhydride in the presence of a catalyst. The reaction proceeds through a cyclization process, forming the quinazoline ring. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or acetic acid, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as zinc triflate or copper bromide may be employed to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-phenylquinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of quinazoline oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, such as amines or halides, under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinazoline oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline compounds with different functional groups.

Scientific Research Applications

2-Methyl-4-phenylquinazoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including anticancer, antibacterial, and antifungal properties.

    Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenylquinazoline involves its interaction with specific molecular targets. In medicinal chemistry, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with cellular processes such as proliferation and survival, making it a potential anticancer agent.

Comparison with Similar Compounds

    2-Phenylquinazoline: Similar structure but lacks the methyl group at the 2-position.

    4-Phenylquinazoline: Similar structure but lacks the methyl group at the 2-position.

    2-Methylquinazoline: Similar structure but lacks the phenyl group at the 4-position.

Uniqueness: 2-Methyl-4-phenylquinazoline is unique due to the presence of both the methyl and phenyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a therapeutic agent and its versatility in chemical synthesis.

Properties

CAS No.

61453-53-0

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

2-methyl-4-phenylquinazoline

InChI

InChI=1S/C15H12N2/c1-11-16-14-10-6-5-9-13(14)15(17-11)12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

HTGDGYIDLFBJOP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)C3=CC=CC=C3

Origin of Product

United States

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